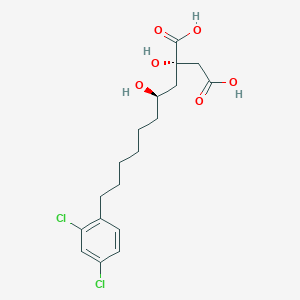

(S)-2-((R)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl)-2-hydroxysuccinic acid

説明

SB-201076は、グルコースと脂質代謝の代謝経路において重要な役割を果たす酵素であるATPクエン酸リアーゼの強力な阻害剤です。 この化合物は、特に代謝性疾患や癌の治療における潜在的な治療応用のため、注目を集めています .

特性

分子式 |

C18H24Cl2O6 |

|---|---|

分子量 |

407.3 g/mol |

IUPAC名 |

(2S)-2-[(2R)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl]-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C18H24Cl2O6/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14(21)10-18(26,17(24)25)11-16(22)23/h7-9,14,21,26H,1-6,10-11H2,(H,22,23)(H,24,25)/t14-,18+/m1/s1 |

InChIキー |

NPZOIISFQXTCQN-KDOFPFPSSA-N |

異性体SMILES |

C1=CC(=C(C=C1Cl)Cl)CCCCCC[C@H](C[C@](CC(=O)O)(C(=O)O)O)O |

正規SMILES |

C1=CC(=C(C=C1Cl)Cl)CCCCCCC(CC(CC(=O)O)(C(=O)O)O)O |

同義語 |

SB 201076 SB-201076 SB201076 |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

SB-201076の合成には、いくつかの重要なステップが含まれます。

ウィッティヒ反応: ジメチルスルホキシド中でナトリウムヒドリドを用いて、2,4-ジクロロベンズアルデヒドとホスホニウムブロミドを反応させると、EおよびZ異性体の混合物として7-(2,4-ジクロロフェニル)-6-ヘプテン酸が生成されます。

エステル化: 上記生成物を硫酸の存在下でメタノールとエステル化すると、対応するエステルが得られます。

還元: 次に、エステルをジイソブチルアルミニウムヒドリドで還元してアルコールを生成します。

水素化: 続いて、パラジウム炭素上での水素化により、7-(2,4-ジクロロフェニル)-1-ヘプタノールが得られます。

スウェーン酸化: この化合物は、次にスウェーン酸化を使用して対応するアルデヒドに酸化されます。

オキシム形成: アルデヒドは、ヒドロキシルアミンとの反応によりオキシムに変換されます。

環状付加: オキシムを次亜塩素酸ナトリウムとトリエチルアミンで処理すると、中間体ニトリルオキシドが生成され、これがジメチルイタコン酸と[3+2]環状付加してイソキサゾールを生成します。

還元開環: イソキサゾールは、ラネーニッケルとホウ酸の存在下での水素化により還元的に開環してヒドロキシケトンを生成します。

さらなる還元: ヒドロキシケトンは、メタノール中で水素化ホウ素ナトリウムと塩化セリウムを使用してさらに還元してジヒドロキシエステルを得ます。

鹸化と環化: ジヒドロキシエステルを水酸化ナトリウムで鹸化し、続いて再結晶化し、水性テトラヒドロフラン中で塩酸と環化させて目的のラクトンを生成します.

工業生産方法

SB-201076の工業生産は、同様の合成ルートに従いますが、大規模生産向けに最適化されています。これには、自動反応器、連続フロープロセス、厳格な品質管理対策の使用が含まれ、高収率と高純度が保証されます。

化学反応の分析

科学的研究の応用

SB-201076 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of ATP citrate-lyase and its effects on metabolic pathways.

Biology: Investigated for its role in modulating lipid and glucose metabolism in various cell types.

Medicine: Explored as a potential therapeutic agent for metabolic diseases such as diabetes, obesity, and non-alcoholic fatty liver disease.

作用機序

SB-201076は、クエン酸をアセチルCoAとオキサロ酢酸に変換する酵素であるATPクエン酸リアーゼを阻害することによって効果を発揮します。この阻害は、脂質合成の重要な前駆体であるアセチルCoAの産生を阻害し、それによって脂質蓄積を減らし、癌細胞のアポトーシスを促進します。 関与する分子標的と経路には、脂質合成経路のダウンレギュレーションとアポトーシスシグナル伝達カスケードの誘導が含まれます .

類似化合物との比較

類似化合物

SB-204990: SB-201076のγ-ラクトンプロドラッグであり、癌細胞のミトコンドリア膜電位を上昇させ、G1細胞周期停止を誘導します.

NDI-091143: 脂質代謝に対する阻害効果が類似した、ATPクエン酸リアーゼの異種阻害剤.

独自性

SB-201076は、ATPクエン酸リアーゼの強力な阻害と、グルコースと脂質代謝の両方を調節する能力が特徴です。 癌細胞における脂質蓄積の減少とアポトーシスの誘導におけるその有効性は、他の類似化合物とは異なります .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。